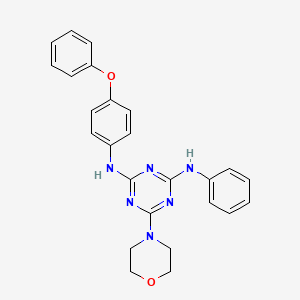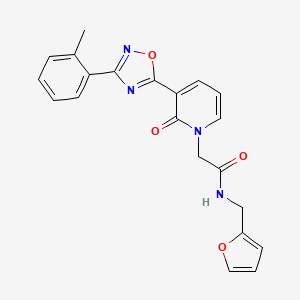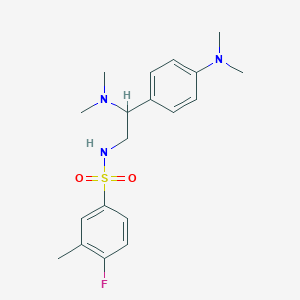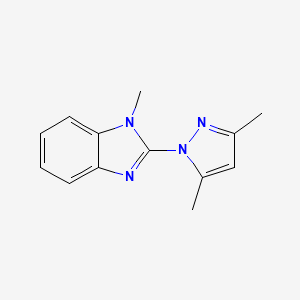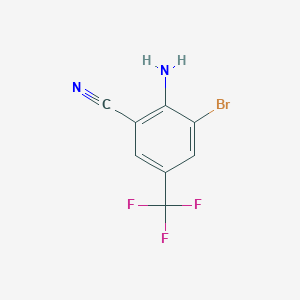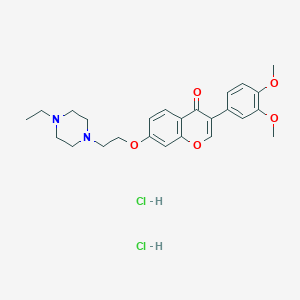
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride is a useful research compound. Its molecular formula is C25H32Cl2N2O5 and its molecular weight is 511.44. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride have shown promising antimicrobial properties. Notably, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized and exhibited significant antibacterial and antifungal activity. This finding was supported by structure-based investigations using docking studies with oxidoreductase proteins, indicating a good correlation between the genetic algorithm score and experimental inhibitory potency of the derivatives (Mandala et al., 2013).
Anticholinesterase Activity
The compound's structural analogs have been explored for their anticholinesterase activity. A study focused on synthesizing 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones, assessing their inhibitory activity against butyrylcholinesterase. The study highlighted the potential of these compounds in this domain, pointing towards the relevance of the core structure in enzymatic inhibition (Filippova et al., 2019).
Complexation and Ion Binding Studies
Research involving structurally related compounds has also delved into complexation and ion-binding properties. A study on novel 3-methoxyphenyl chromenone crown ethers, including compounds like dihydroxy-3-(3,4-dimethoxyphenyl)-2H-chromenones, showcased the ability of these molecules to form complexes with ions like Na+ and K+. This was determined using conductometry, suggesting potential applications in fields requiring ion recognition or sensing (Gündüz et al., 2006).
Photoreorganization and Synthesis of Complex Molecules
Compounds with a similar backbone have been involved in photoreorganization studies. For example, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones led to the formation of angular pentacyclic compounds. This study not only offers insights into the photochemical behavior of chromen-4-ones but also presents a method for synthesizing complex molecular structures (Dalal et al., 2017).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5.2ClH/c1-4-26-9-11-27(12-10-26)13-14-31-19-6-7-20-23(16-19)32-17-21(25(20)28)18-5-8-22(29-2)24(15-18)30-3;;/h5-8,15-17H,4,9-14H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMUGROMXYDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-4-one;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2632376.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2632377.png)

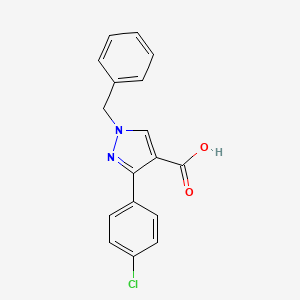
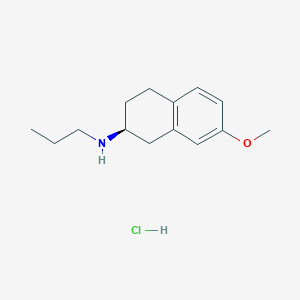
![(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2632383.png)
![3-amino-4,6-dimethyl-N-(4-pentoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2632384.png)
![2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]cyclohexane-1,3-dione](/img/structure/B2632387.png)
